Butylphosphonic acid;ZINC
CAS No.: 7598-57-4
Cat. No.: VC20490680
Molecular Formula: C4H11O3PZn
Molecular Weight: 203.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7598-57-4 |
---|---|
Molecular Formula | C4H11O3PZn |
Molecular Weight | 203.5 g/mol |
IUPAC Name | butylphosphonic acid;zinc |
Standard InChI | InChI=1S/C4H11O3P.Zn/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H2,5,6,7); |
Standard InChI Key | AMBARBAZCDYJIY-UHFFFAOYSA-N |
Canonical SMILES | CCCCP(=O)(O)O.[Zn] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Formula and Basic Properties
Butylphosphonic acid;zinc is defined by the formula , comprising a zinc ion coordinated to a butylphosphonic acid ligand. The IUPAC name, butylphosphonic acid;zinc, reflects its dual-component nature. Key physicochemical properties include:
Property | Value |
---|---|
CAS Number | 7598-57-4 |
Molecular Weight | 203.5 g/mol |
Standard InChI | InChI=1S/C4H11O3P.Zn... |
Canonical SMILES | CCCCP(=O)(O)O.[Zn] |
The zinc atom typically adopts tetrahedral or octahedral geometries, depending on the solvent and stoichiometry of synthesis .
Coordination Geometry and Ligand Binding
Phosphonic acid ligands, such as butylphosphonic acid, bind zinc via their phosphonate () groups. In the case of butylphosphonic acid;zinc, the ligand’s alkyl chain (butyl group) influences steric and electronic properties, moderating the coordination environment. Single-crystal studies reveal that zinc phosphonates often form polynuclear clusters, such as tetranuclear or hexanuclear . These structures highlight the role of ancillary ligands (e.g., THF, ethyl groups) in stabilizing unique coordination motifs.
Synthesis and Characterization Techniques
Synthetic Routes
The synthesis of butylphosphonic acid;zinc involves reacting zinc alkyls (e.g., , ) with butylphosphonic acid () in aprotic solvents such as tetrahydrofuran (THF). For example, a 1:1 molar ratio of to yields a tetranuclear complex, whereas varying stoichiometries produce higher-nuclearity species . Critical parameters include:
-
Solvent choice: THF facilitates ligand exchange and cluster stabilization.
-
Temperature: Reactions typically proceed at room temperature or under mild heating.
-
Stoichiometry: Adjusting the zinc-to-ligand ratio controls nuclearity and structure .
Characterization Methods
-
Single-crystal X-ray diffraction: Resolves atomic-level structures, confirming zinc’s coordination geometry and cluster arrangement .
-
NMR spectroscopy: Probes phosphorus environments, distinguishing free and coordinated phosphonate groups .
Structural Diversity and Coordination Chemistry
Polynuclear Zinc Clusters
Butylphosphonic acid;zinc exhibits remarkable structural flexibility. For instance, reactions with yield tetranuclear clusters containing cores bridged by phosphonate ligands . In contrast, ethyl-zinc precursors form hexanuclear assemblies with mixed -oxo and phosphonate bridges . These variations underscore the ligand’s ability to stabilize diverse zinc coordination modes.
Influence of Ancillary Ligands
Co-solvents and alkyl groups on zinc precursors significantly impact product topology. THF coordinates to zinc, preventing aggregation and templating specific cluster sizes . Ethyl groups from participate in bridging interactions, as seen in the motif of hexanuclear complexes .
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
Zinc phosphonates, including butylphosphonic acid;zinc, serve as precursors for MOFs due to their robust coordination networks. These frameworks exhibit high surface areas and porosity, suitable for gas storage (e.g., , ) and heterogeneous catalysis. The butyl group’s hydrophobicity enhances stability in humid environments, a common limitation of carboxylate-based MOFs.
Surface Modification and Corrosion Inhibition
Phosphonate-zinc complexes form adherent coatings on metal surfaces, improving corrosion resistance. The phosphonate group chemisorbs to oxide layers, while zinc ions provide sacrificial protection. Applications include aerospace alloys and marine infrastructure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume